molecular formula C10H8N2OD4 B602447 Cotinine-d4 CAS No. 350818-68-7

Cotinine-d4

Cat. No.: B602447
CAS No.: 350818-68-7
M. Wt: 180.24
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Description

Cotinine-d4, with the CAS number 350818-68-7, is a high-purity, deuterated analog of cotinine, a major metabolite of nicotine. This stable isotope-labeled compound is supplied with a Certificate of Analysis to guarantee quality and consistency for your research. With a molecular formula of C10H8D4N2O and a molecular weight of 180.24 g/mol, it is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays . Its primary research value lies in enhancing the accuracy and reliability of analytical methods for the quantification of cotinine in biological matrices such as plasma, urine, and saliva. By using this compound as an internal standard, researchers can effectively correct for variations in sample preparation and ionization efficiency, leading to improved precision in pharmacokinetic studies, tobacco exposure research, and clinical diagnostics. This compound is intended for research purposes only and is strictly not approved for diagnostic or human use .

Properties

CAS No.

350818-68-7

Molecular Formula

C10H8N2OD4

Molecular Weight

180.24

Appearance

White-pale yellow solid

melting_point

40-42°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

15569-85-4 (unlabelled)

Synonyms

(±)-Cotinine-2,4,5,6-d4

tag

Cotinine

Origin of Product

United States

Preparation Methods

Proton-Deuterium Exchange Reactions

Deuterium labeling of cotinine’s pyridine ring is achieved via acid-catalyzed exchange using deuterated solvents or reagents. The process involves:

  • Reagents : D₂O, deuterated alcohols (e.g., CH₃OD), or strong acids (DCl, D₂SO₄).

  • Conditions : Reactions proceed at 20–25°C for 24–48 hours, with isotopic enrichment exceeding 95%. For example, treating cotinine with D₂O and catalytic DCl replaces hydrogens at the pyridine’s ortho and para positions.

  • Challenges : Competing side reactions (e.g., ring hydroxylation) are mitigated by optimizing pH (2.5–4.0) and limiting reaction duration.

Synthesis from Deuterated Precursors

An alternative route employs deuterated pyridine derivatives as starting materials:

  • Deuterated Pyridine Synthesis :

    • Pyridine-d₅ is brominated to form 3-bromopyridine-d₄.

    • Suzuki-Miyaura coupling with a pyrrolidinone moiety yields Cotinine-d4.

  • Key Reaction :

    3-Bromopyridine-d4+1-Methylpyrrolidin-2-onePd catalystThis compound+HBr\text{3-Bromopyridine-d}_4 + \text{1-Methylpyrrolidin-2-one} \xrightarrow{\text{Pd catalyst}} \text{this compound} + \text{HBr}

    Yields: 68–72% after HPLC purification.

Optimization of Synthetic Protocols

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ in DMF achieves coupling efficiencies >90%.

  • Solvents : Anhydrous acetonitrile minimizes deuterium loss.

Purification Techniques

  • Solid-Phase Extraction (SPE) : C8 columns eluted with 5% acetonitrile/0.1M NaOH remove non-deuterated impurities.

  • Crystallization : Recrystallization from isopropanol/ether yields >99% chemical purity.

Analytical Validation of this compound

Isotopic Purity Assessment

ParameterMethodSpecification
Deuterium enrichmentLC-HRMS (Q-TOF)≥98% at C2, C4, C5, C6
Chemical purityHPLC-UV (254 nm)≥99.5%
Residual solventsGC-FID<0.1% (v/v)

Data sourced from.

Stability Studies

  • Thermal Stability : this compound remains stable at −20°C for 24 months.

  • Photodegradation : Exposure to UV light (254 nm) for 48 hours causes <2% decomposition.

Applications in Quantitative Analysis

LC-MS/MS Method Development

This compound is spiked into biological matrices (serum, urine) to correct for matrix effects. Example parameters:

ColumnMobile PhaseIon Transitions (m/z)
HILIC Silica (50 × 2.1 mm)80% ACN/20% 50mM NH₄HCO₂ (pH 4)177.1 → 80.1 (this compound)

Adapted from.

Calibration Curve Performance

  • Linearity : 0.5–500 ng/mL (R² > 0.999).

  • LOQ : 0.2 ng/mL in urine.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Protium contamination during SPE steps.

  • Solution : Use deuterated solvents (e.g., D₂O for column conditioning).

Synthetic Byproducts

  • 3-Hydroxythis compound : Forms via CYP2A6-mediated oxidation; suppressed by anaerobic synthesis .

Chemical Reactions Analysis

Types of Reactions: Cotinine-d4 undergoes similar chemical reactions as non-deuterated cotinine. These reactions include:

    Oxidation: this compound can be oxidized to form 3-hydroxythis compound.

    Reduction: Reduction reactions can convert this compound back to nicotine-d4.

    Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: 3-hydroxythis compound

    Reduction: Nicotine-d4

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

Cotinine-d4 is primarily employed as an internal standard in mass spectrometry for quantifying nicotine and its metabolites in biological samples. Its unique isotopic signature allows for accurate differentiation from endogenous cotinine, enhancing the reliability of analytical results.

Key Applications:

  • Quantification of Nicotine Metabolites: this compound aids in the precise measurement of cotinine levels in various biological matrices such as blood, urine, and saliva.
  • Stability Testing: The stability of this compound under different conditions makes it ideal for long-term studies assessing nicotine exposure.

Pharmacokinetics

This compound plays a crucial role in pharmacokinetic studies that investigate the metabolism and elimination of nicotine. Understanding these processes is vital for evaluating the effects of nicotine on human health.

Findings:

  • Metabolic Pathways: Studies indicate that approximately 70-80% of absorbed nicotine is converted to cotinine, with this compound used to trace this conversion accurately .
  • Bioavailability Studies: The bioavailability of cotinine exceeds 95% following oral administration, making it a reliable marker for assessing nicotine intake .

Toxicology

In toxicological research, this compound is utilized to assess nicotine exposure and its potential health effects. This application is particularly relevant in studies examining the impact of tobacco use on various populations.

Case Studies:

  • Exposure Assessment: Research has shown that cotinine levels can serve as biomarkers for tobacco smoke exposure, providing insights into the health risks associated with smoking .
  • Pregnancy Studies: this compound has been used to evaluate fetal exposure to nicotine during pregnancy, highlighting its importance in maternal and child health research .

Biomedical Research

This compound contributes significantly to biomedical research focused on understanding the role of nicotine and its metabolites in various diseases.

Research Insights:

  • Neuropharmacology: Cotinine acts as a weak agonist at nicotinic acetylcholine receptors (nAChRs), influencing cognitive functions such as memory and attention . This property is being explored for potential therapeutic applications in neurodegenerative diseases.
  • Cardiovascular Studies: The compound's effects on cardiovascular health are under investigation, particularly regarding how nicotine influences heart disease risk factors .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>95%
Half-life12-16 hours
Volume of Distribution0.7–1.0 L/kg
Plasma Clearance0.4–1.0 ml/min/kg

Table 2: Analytical Performance Metrics Using this compound

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
Cotinine1.18 ng/mL3.94 ng/mL
Nicotine0.36 ng/mL1.19 ng/mL

Mechanism of Action

Cotinine-d4, like cotinine, exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It crosses the blood-brain barrier and binds to these receptors, modulating their activity. This interaction influences neurotransmitter release and neuronal signaling, contributing to its psychoactive effects. Additionally, this compound has been shown to activate the Akt/GSK3/synaptophysin pathway, promoting synaptic density and cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotine-d2

  • Structural and Functional Differences: Nicotine-d2 (deuterated nicotine) is another isotopologue used to study nicotine disposition. Unlike cotinine-d4, which tracks cotinine formation, nicotine-d2 directly measures nicotine’s absorption, distribution, and clearance. This compound, however, specifically isolates the conversion of nicotine to cotinine, a step mediated by cytochrome P450 2A6 (CYP2A6) .
  • Pharmacokinetic Interactions: Co-infusion studies reveal distinct metabolic pathways. This suggests competitive enzymatic interactions when both compounds are present .
Parameter Nicotine-d2 This compound
Primary Use Nicotine kinetics Cotinine kinetics
CYP Enzyme CYP2A6 (indirect) CYP2A6 (direct)
Half-life (h) 2.1 ± 0.5 16.8 ± 3.2
Clearance (mL/min) 1,320 ± 240 35 ± 8

Data synthesized from .

Other Deuterated Internal Standards

Deuterated analogs like cocaine-d3 and benzoylecgonine-d3 (BE-d3) are used in environmental and forensic analyses. While this compound shares their role as a mass spectrometry internal standard, its specificity to nicotine metabolism distinguishes it. For instance, this compound enables precise measurement of the nicotine metabolite ratio (NMR = 3HC-d4/cotinine-d4), a biomarker for CYP2A6 activity, whereas cocaine-d3 tracks illicit drug use .

Chlorzoxazone

Chlorzoxazone, a CYP2E1 substrate, contrasts with this compound in enzyme specificity.

Key Research Findings

Metabolic Rate Variability

  • Racial Differences : In adolescents, NMR values (derived from this compound) were highest in White individuals (0.42 ± 0.12), followed by Black (0.35 ± 0.10) and Asian (0.28 ± 0.09) groups (P < 0.05) .
  • Gender Effects: Male adolescents smoked more cigarettes per day (CPD = 5.2 ± 2.1 vs.

Analytical Performance

  • This compound’s deuterium labeling minimizes isotopic interference in LC-MS/MS, achieving a limit of detection (LOD) of 0.1 ng/mL in saliva .
  • Its correlation between salivary and plasma NMR ratios (r = 0.89, P < 0.001) validates its reliability as a non-invasive biomarker .

Half-life Discrepancies

Cotinine derived from nicotine-d2 infusion has a longer half-life (19.2 ± 4.1 h) than directly administered this compound (16.8 ± 3.2 h), underscoring kinetic differences between endogenous and exogenous sources .

Challenges and Limitations

  • Isotopic Effects: Deuterium substitution may slightly alter this compound’s extraction efficiency compared to non-deuterated cotinine, though this is mitigated by standardized protocols .
  • Ethical Constraints : Adolescent studies require rigorous consent processes, limiting sample sizes and generalizability .

Biological Activity

Cotinine-d4, a deuterated form of cotinine, is a significant metabolite of nicotine, which has garnered attention in pharmacological and toxicological research. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Overview of this compound

Cotinine is primarily produced from nicotine through the action of cytochrome P450 enzymes, particularly CYP2A6. The deuterated form, this compound, is utilized in various studies to trace nicotine metabolism and assess the pharmacokinetic profiles of nicotine and cotinine in biological systems.

Pharmacokinetics

Pharmacokinetic studies involving this compound have revealed important insights into its absorption, distribution, metabolism, and excretion (ADME). A notable study involved the infusion of deuterium-labeled nicotine (d2) and cotinine (d4) in smokers and nonsmokers to evaluate their respective metabolic pathways.

Key Findings:

  • Half-life : The half-life of this compound was comparable to that of cotinine derived from nicotine, suggesting a consistent metabolic profile across different dosages .
  • Metabolic Inhibition : Cotinine has been shown to inhibit the metabolism of nicotine, leading to slower clearance rates in smokers compared to nonsmokers . This inhibition is attributed to shared metabolic pathways involving liver enzymes.

Metabolism and Enzyme Interaction

This compound's interaction with various enzymes has been a focal point in understanding its biological activity. Studies have indicated that genetic variations in metabolizing enzymes such as UGT2B10 can influence the pharmacokinetics of both nicotine and cotinine.

Table 1: Genetic Variants Affecting Cotinine Metabolism

Genetic VariantEffect on MetabolismStudy Reference
UGT2B10 rs116294140Lower glucuronide ratios for nicotine and cotinine
UGT2B10 rs61750900No significant effect on nicotine pharmacokinetics

Therapeutic Potential

Research has explored the potential therapeutic applications of cotinine and its derivatives. Cotinine has been noted for its neuroprotective effects and potential benefits in conditions like Alzheimer's disease (AD).

Case Studies:

  • Neuroprotection : In vitro studies demonstrated that cotinine can protect PC12 cells from toxic insults with potency similar to nicotine. Chronic administration in transgenic AD mice showed prevention of memory loss and stimulation of neuroprotective pathways .
  • Comparison with Nicotine : Cotinine exhibits a longer biological half-life (15–19 hours) than nicotine (2–3 hours), alongside lower toxicity and reduced addictive potential .

Q & A

Q. How to ensure transparency when reporting negative results in this compound recovery studies?

  • Methodological Answer : Disclose all experimental conditions (e.g., pH, temperature) and raw data in supplementary files. Use the STARD (Standards for Reporting Diagnostic Accuracy) framework for methodological rigor. Discuss potential confounders (e.g., lipid content in plasma) in the limitations section .

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